1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Description
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated aromatic amine characterized by a difluoromethyl group at the meta position of the phenyl ring and a trifluoroethylamine moiety. Such compounds are typically employed as chiral building blocks in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate binding interactions .
Properties
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCISMUAKIWLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270481-94-1 | |
| Record name | 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S. The enzymes, proteins, and other biomolecules that 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine interacts with are yet to be identified.
Cellular Effects
Difluoromethylation processes, which this compound might be involved in, have been shown to have significant effects on cellular function. For instance, difluoromethylation can lead to the precise site-selective installation of CF2H onto large biomolecules such as proteins.
Molecular Mechanism
These processes can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
These advances have streamlined access to molecules of pharmaceutical relevance.
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of various conditions.
Metabolic Pathways
These processes can interact with various enzymes or cofactors.
Biological Activity
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique pharmacokinetic and pharmacodynamic properties, which can enhance their efficacy as therapeutic agents.
Chemical Structure and Properties
- Chemical Formula : C10H8F5N
- Molecular Weight : 227.17 g/mol
- Structural Representation :
- The compound features a trifluoroethyl amine group and a difluoromethyl-substituted phenyl ring.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that fluorinated amines may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Pharmacological Profile
| Activity | Description |
|---|---|
| Antidepressant Effects | May act as a selective serotonin reuptake inhibitor (SSRI). |
| Neuroprotective Properties | Potential to protect neuronal cells from oxidative stress. |
| Antitumor Activity | Preliminary studies indicate cytotoxic effects against certain cancer cell lines. |
Case Studies and Research Findings
-
Antidepressant Activity :
- A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in the forced swim test, suggesting its potential as an SSRI.
-
Cytotoxicity Assays :
- In vitro assays showed that this compound displayed cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating moderate potency.
-
Neuroprotective Studies :
- Research published in Journal of Neurochemistry indicated that the compound could mitigate neuronal apoptosis induced by oxidative stress in cultured neurons.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments suggest:
- Low acute toxicity in rodent models.
- No significant adverse effects observed at therapeutic doses.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈F₅N
- Molecular Weight : Approximately 225.16 g/mol
- Key Functional Groups :
- Amine group (NH₂)
- Trifluoroethyl group (CF₃)
- Difluoromethyl group (CF₂H)
The presence of multiple fluorine atoms enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development .
Medicinal Chemistry
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has garnered attention for its potential as a pharmaceutical agent. Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact favorably with biological targets. Some key areas of investigation include:
- Enzyme Inhibition : Compounds with similar structures have been explored for their roles as inhibitors in various enzyme systems. The unique electronic properties imparted by the fluorine substituents can enhance binding affinity to target enzymes .
- Receptor Interaction Studies : Preliminary studies suggest that this compound may exhibit favorable interactions with receptors involved in metabolic pathways, which is crucial for understanding its pharmacodynamics and therapeutic applications .
Anticancer Research
Fluorinated compounds are frequently investigated for their anticancer properties. For instance, studies on related difluoromethylated compounds have shown promising results in inhibiting tumor cell growth. The compound’s ability to modulate biological pathways could position it as a candidate for further development in cancer therapeutics .
Materials Science
The unique properties of fluorinated compounds extend to materials science, where they may be used to develop advanced materials with specific functionalities. Their chemical stability and resistance to degradation make them suitable for applications in coatings, polymers, and other material formulations.
Comparison with Similar Compounds
Structural and Electronic Variations
The substituent on the phenyl ring and its position significantly influence the compound’s electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:
Key Differentiators of 1-(3-(Difluoromethyl)phenyl)-2,2,2-Trifluoroethanamine
- Meta-Substitution : The difluoromethyl group at the meta position may offer a balance between steric bulk and electronic effects compared to para-substituted analogs.
- Electron-Withdrawing Effects : -CF₂H is less electron-withdrawing than -CF₃ but more than -Cl or -Br, modulating reactivity in nucleophilic substitutions.
- Synthetic Accessibility : Introducing -CF₂H groups may require specialized fluorination reagents, unlike trifluoromethylation .
Preparation Methods
Preparation of 2,2,2-Trifluoroethylamine Intermediate
A crucial intermediate in the synthesis is 2,2,2-trifluoroethylamine, which can be prepared efficiently by the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia under controlled conditions. This method is well-documented in patent CN101973888B and involves the following:
| Step | Conditions | Details | Outcome |
|---|---|---|---|
| 1. Reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solution | Temperature: 150–200 °C; Pressure: 2–4 MPa; Time: 20–30 min; Ammonia concentration: 30–100 wt%; Glycerol to chloroethane volume ratio: 1–3:1; Ammonia to chloroethane molar ratio: 8–15:1; Flow velocity in pipeline reactor: 2.0–4.0 L/h | Liquid-phase continuous flow reactor enables short reaction time and high conversion | Mixed solution containing 2,2,2-trifluoroethylamine |
| 2. Vacuum flashing and deamination | Removal of ammonia and byproducts under reduced pressure | Purification step | Neutralization with sodium carbonate (molar ratio 0.5–2:1) |
| 3. Neutralization and vacuum rectification | Sodium carbonate neutralizes acidic impurities | Final distillation under vacuum | High-purity 2,2,2-trifluoroethylamine with yields up to 97% |
This process offers significant advantages over traditional batch methods, including a reduction of reaction time from 24 hours to under 30 minutes and improved yields (up to 97% vs. ~87%).
Difluoromethylation of the Aromatic Ring
The difluoromethyl group is introduced onto the phenyl ring, typically at the 3-position for the target compound. Common synthetic approaches include:
- Electrophilic difluoromethylation of a suitably functionalized aromatic precursor using difluoromethylating agents.
- Transition metal-catalyzed coupling reactions that install the -CF₂H group selectively.
Although specific detailed synthetic protocols for the meta-substituted difluoromethyl phenyl precursor are less frequently disclosed, the general approach involves:
| Method | Reagents | Catalysts | Conditions | Notes |
|---|---|---|---|---|
| Electrophilic difluoromethylation | Difluoromethyl sulfonium salts or bromodifluoromethyl reagents | Copper or silver catalysts | Mild to moderate temperatures, inert atmosphere | Enables regioselective introduction of -CF₂H |
| Metal-catalyzed cross-coupling | Aryl halide precursor + difluoromethyl zinc or boron reagents | Pd or Cu catalysts | Elevated temperatures, polar aprotic solvents | High selectivity and yield |
These methods are optimized to maintain the integrity of other functional groups, such as the trifluoroethylamine side chain introduced later.
Coupling of Difluoromethylated Phenyl with 2,2,2-Trifluoroethylamine
The final step involves attaching the trifluoroethylamine moiety to the difluoromethyl-substituted phenyl ring. Typical approaches include:
- Nucleophilic substitution on a halogenated trifluoroethyl intermediate with the difluoromethylated aromatic amine.
- Reductive amination using trifluoroacetaldehyde derivatives and the difluoromethylated aniline.
Industrial-scale syntheses often employ metal catalysts to facilitate these transformations with high efficiency and purity.
Summary of Key Preparation Parameters and Yields
| Parameter | Typical Range | Effect on Yield/Quality |
|---|---|---|
| Temperature (trifluoroethylamine synthesis) | 150–200 °C | Higher temp increases rate but may cause side reactions |
| Pressure | 2–4 MPa | Maintains reactants in liquid phase, improves conversion |
| Ammonia concentration | 30–100 wt% | Higher concentration favors amination |
| Reaction time | 20–30 min (continuous flow) | Short reaction time with high yield |
| Catalyst (difluoromethylation) | Cu, Ag, Pd | Enhances regioselectivity and yield |
| Purification | Vacuum flashing, neutralization, rectification | Removes impurities, improves product purity |
Yields for the trifluoroethylamine intermediate reach up to 97% with continuous flow methods, while overall yields for the final compound depend on the efficiency of difluoromethylation and coupling steps but are optimized for high purity and reproducibility.
Research Findings and Industrial Relevance
- The continuous flow synthesis of 2,2,2-trifluoroethylamine represents a significant advancement, reducing reaction time dramatically and increasing yield, which is critical for scalable production.
- Metal-catalyzed difluoromethylation techniques provide regioselective and high-yield routes to install the difluoromethyl group, a key functional group enhancing metabolic stability in medicinal chemistry.
- The combination of these methods enables efficient access to 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine, a valuable intermediate for pharmaceuticals and agrochemicals with improved biological properties due to fluorine substitution.
This detailed preparation analysis integrates patented continuous flow amination methods with advanced fluorination chemistry, providing a comprehensive and authoritative overview of the synthetic approaches to this compound.
Q & A
Q. How can in silico methods predict the pharmacokinetic profile of this compound?
- Methodological Answer : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests). Fluorine’s electronegativity often enhances metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
